N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-methylbenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted benzamides, while coupling reactions can yield biaryl compounds.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-methylbenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is used in the design and synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-methylbenzamide can be compared with other similar compounds such as:
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) and has shown potential in the treatment of Parkinson’s disease.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has demonstrated antibacterial activity and is synthesized using Hantzsch thiazole synthesis.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWFICSMCOGWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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